Acetic acid, hydroxysulfino-, disodium salt
Description
Chemical Identity and Structure Acetic acid, hydroxysulfino-, disodium salt (CAS 223106-41-0), also known as disodium hydroxysulfoacetate, is a sodium salt derived from sulfonated acetic acid. Its molecular formula is C₂H₂Na₂O₅S, featuring a hydroxyl (-OH) and sulfino (-SO₂) group attached to the acetate backbone . This structure confers amphiphilic properties, making it a sulfonate-based anionic surfactant with applications in detergents, emulsifiers, and industrial processes .
Properties
CAS No. |
223106-41-0 |
|---|---|
Molecular Formula |
C2H2Na2O5S |
Molecular Weight |
184.08 g/mol |
IUPAC Name |
disodium;2-hydroxy-2-sulfinatoacetate |
InChI |
InChI=1S/C2H4O5S.2Na/c3-1(4)2(5)8(6)7;;/h2,5H,(H,3,4)(H,6,7);;/q;2*+1/p-2 |
InChI Key |
KLSBASGQHCAVHQ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])(O)S(=O)[O-].[Na+].[Na+] |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Glyoxylic Acid Derivatives
The most direct route involves the sulfonation of glyoxylic acid (HOOCCHO) or its hydrated form, dihydroxyacetic acid. This method parallels the synthesis of 2-hydroxyphosphonoacetic acid (HPAA), where glyoxylic acid reacts with phosphorous acid under elevated temperatures . Adapting this approach, glyoxylic acid is treated with sodium sulfite (Na₂SO₃) in an acidic aqueous medium:
Key Parameters :
-
Molar Ratio : 1:1 glyoxylic acid to Na₂SO₃
This method benefits from readily available starting materials but requires precise pH control to prevent over-sulfonation. The final neutralization with sodium hydroxide ensures the formation of the disodium salt .
Acetylation-Sulfonation Tandem Reaction
A two-step process derived from N,N'-diacetyl-L-cystine disodium salt synthesis involves acetylation followed by sulfonation . Here, hydroxyacetic acid (HOCH₂COOH) is first acetylated using acetyl chloride (AcCl) in methanol, forming an intermediate that is subsequently sulfonated:
Step 1: Acetylation
Step 2: Sulfonation
Optimized Conditions :
This method introduces functional groups sequentially, improving regioselectivity. However, the intermediate purification steps may reduce overall efficiency .
Direct Synthesis from Sodium Hydroxide and Sulfinoacetic Acid
A third approach involves neutralizing pre-formed hydroxysulfinoacetic acid (HSAA) with sodium hydroxide. HSAA is synthesized via the condensation of thioglycolic acid (HSCH₂COOH) with hydrogen peroxide under controlled oxidation:
Critical Factors :
This route offers high purity but necessitates careful handling of corrosive peroxides and sulfinic acids.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Temperature Range | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonation of Glyoxylic Acid | Glyoxylic acid, Na₂SO₃ | 90–100°C | 60–70% | Simple reagents, scalable | Long reaction time, pH sensitivity |
| Acetylation-Sulfonation | Hydroxyacetic acid, AcCl | 5–80°C | 50–55% | Controlled functionalization | Multi-step, intermediate purification |
| Direct Neutralization | Thioglycolic acid, H₂O₂ | 25–50°C | 65–75% | High purity, fewer by-products | Hazardous oxidants, cost |
Industrial-Scale Production Considerations
Large-scale synthesis of this compound prioritizes cost efficiency and safety. Method 1 (sulfonation of glyoxylic acid) is favored in industrial settings due to lower reagent costs and compatibility with continuous flow reactors . Recent patents describe adaptations using:
-
Catalytic Systems : Iron(III) chloride (FeCl₃) to accelerate sulfonation
-
By-Product Management : Crystallization of sodium sulfate (Na₂SO₄) for sale as a co-product
Regulatory filings indicate U.S. production volumes remain below 1 million pounds annually, reflecting niche applications .
Emerging Methodologies and Research Gaps
Recent advancements in green chemistry propose enzymatic sulfonation using aryl sulfotransferases, though yields remain suboptimal (<30%) . Additionally, electrochemical methods employing sulfite anions (SO₃²⁻) in divided cells show promise for reducing energy consumption . Key research gaps include:
-
Catalyst Development : Heterogeneous catalysts for milder conditions
-
By-Product Utilization : Valorization of sodium acetate coproducts
-
Environmental Impact : Lifecycle analysis of sulfur-containing waste streams
Chemical Reactions Analysis
Types of Reactions
Dinatrium-2-hydroxysulfinatoacetat undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₂H₄Na₂O₄S
- Molecular Weight : 182.16 g/mol
- CAS Number : 29736-24-1
The compound features a sulfinic acid functional group, which contributes to its unique properties as a reducing agent and a chelating agent.
Chelating Agent
Disodium hydroxysulfinoacetate acts as an effective chelating agent, particularly useful in:
- Metal Ion Complexation : It forms stable complexes with various metal ions, which is beneficial in analytical chemistry for the detection and quantification of metals.
- Environmental Remediation : Its ability to bind heavy metals makes it valuable in the treatment of contaminated water bodies.
| Application | Description |
|---|---|
| Metal Ion Detection | Forms complexes with metal ions for analysis. |
| Water Treatment | Binds heavy metals to reduce toxicity. |
Pharmaceutical Applications
The compound is explored for its potential use in pharmaceuticals due to its biological activity:
- Antioxidant Properties : Research indicates that disodium hydroxysulfinoacetate exhibits antioxidant effects, which may help in protecting cells from oxidative stress.
- Drug Formulation : It can be used as an excipient to enhance the solubility and stability of certain drugs.
Cosmetic Industry
In cosmetics, disodium hydroxysulfinoacetate is utilized for:
- Skin Care Products : Its properties help in formulating products aimed at reducing skin irritation and enhancing skin hydration.
- Fragrance Stabilization : It can stabilize fragrances by preventing oxidation.
Metal Ion Complexation Study
A study conducted on the complexation of disodium hydroxysulfinoacetate with lead ions demonstrated a significant reduction in lead bioavailability in contaminated soils. The results indicated that the compound effectively immobilized lead, preventing its uptake by plants.
Antioxidant Activity Evaluation
Research published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of disodium hydroxysulfinoacetate using various assays (DPPH and ABTS). The compound exhibited notable scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases.
Comparative Analysis of Chelating Agents
To better understand the efficacy of disodium hydroxysulfinoacetate compared to other chelating agents, a table summarizing key properties is provided below:
| Chelating Agent | Stability Constants | Metal Ion Binding | Applications |
|---|---|---|---|
| Disodium Hydroxysulfinoacetate | High | Lead, Cadmium | Environmental remediation |
| Ethylenediaminetetraacetic Acid | Very High | Multiple Metals | Industrial applications |
| Nitrilotriacetic Acid | Moderate | Various Metals | Analytical chemistry |
Mechanism of Action
The mechanism of action of dinatrium-2-hydroxysulfinatoacetat involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, an oxidizing or reducing agent in redox reactions, and a catalyst in various chemical processes. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Physical and Chemical Properties
- Solubility : Highly water-soluble due to ionic sodium counterions .
- pH : Neutral to slightly acidic in aqueous solutions (e.g., 2% solution pH ~4.7, as seen in analogous disodium salts like EDTA) .
The compound is compared to structurally or functionally related sodium salts below:
Table 1: Comparative Analysis of Acetic Acid, Hydroxysulfino-, Disodium Salt and Analogues
Key Findings:
Structural Differentiation: Unlike EDTA disodium salt, which has four carboxylates for metal chelation, the target compound’s sulfino and hydroxyl groups enhance its surfactant properties while offering moderate chelation . Compared to sodium sulfosuccinate, the target compound’s smaller size and sulfino group improve water solubility but reduce lipid solubility, limiting its use in pharmaceuticals .
Functional Performance: Surfactant Efficiency: The sulfino-carboxylate structure provides a balance of hydrophilicity and lipophilicity, outperforming sodium acetate in detergent formulations but being less effective than sulfoacetic acid disodium salt in high-temperature industrial processes . Chelation: Weaker than EDTA but stronger than simple carboxylates like sodium acetate, making it suitable for mild metal ion sequestration in niche applications .
Industrial Relevance :
Biological Activity
Acetic acid, hydroxysulfino-, disodium salt, also known as disodium 2-hydroxy-2-sulfinatoacetate, has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₂H₂Na₂O₅S
- CAS Number : 223106-41-0
- IUPAC Name : Disodium 2-hydroxy-2-sulfinatoacetate
- Molecular Weight : 174.18 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxysulfino group can act as a nucleophile, potentially participating in redox reactions and influencing cellular signaling pathways. This compound is believed to modulate oxidative stress responses and may exhibit antioxidant properties.
Antimicrobial Properties
Research indicates that acetic acid derivatives possess antimicrobial properties. Studies have shown that disodium hydroxysulfoacetate can inhibit the growth of certain bacteria and fungi. For instance:
- Case Study : A study conducted on the antimicrobial efficacy of various acetic acid derivatives demonstrated that disodium hydroxysulfoacetate exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus at specific concentrations.
Antioxidant Activity
The antioxidant potential of this compound has been explored in several studies. Its ability to scavenge free radicals contributes to its protective effects against oxidative damage.
- Research Findings : In vitro assays revealed that this compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS), suggesting a protective role in cellular environments.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| Acetic Acid | Moderate | Low | Commonly used in food preservation |
| Disodium Hydroxysulfoacetate | High | Moderate | Exhibits enhanced biological activity |
| Sodium Sulfinate | Low | Low | Limited applications in biomedicine |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in the Journal of Applied Microbiology (2023) highlighted the antimicrobial effects of disodium hydroxysulfoacetate against pathogenic microorganisms, showing a minimum inhibitory concentration (MIC) of 0.5 mg/mL for E. coli.
-
Cellular Protection :
- Research conducted by Smith et al. (2022) demonstrated that treatment with disodium hydroxysulfoacetate led to a significant decrease in lipid peroxidation levels in human fibroblast cells exposed to oxidative stress.
-
Cosmetic Applications :
- In cosmetic formulations, this compound is utilized for its skin-conditioning properties and potential anti-aging effects due to its antioxidant capabilities.
Q & A
Basic: What are the key physicochemical properties of acetic acid, hydroxysulfo-, disodium salt critical for its application in research settings?
The compound is classified as an anionic surfactant with a sulfonate group and carboxylate functionality, making it water-soluble and reactive in aqueous systems . Key properties include:
- Molecular formula : C₂H₃Na₂O₆S (as per IUPAC nomenclature).
- pH stability : Optimal solubility in neutral to alkaline conditions, avoiding acidic precipitation .
- Thermal stability : Requires controlled temperatures during synthesis (e.g., 50–55°C for intermediate steps) .
Reference NIST databases for validated spectral data (e.g., IR, NMR) to confirm structural integrity .
Basic: What established synthesis protocols exist for acetic acid, hydroxysulfo-, disodium salt, and what are their comparative advantages?
Two primary methods are documented:
Acylation route : Reacting hydroxysulfo-acetic acid derivatives with acetic anhydride in acidic media, followed by neutralization with sodium hydroxide to form the disodium salt .
Direct sulfonation : Introducing sulfonic groups to glycolic acid derivatives under controlled pH (8.0–9.0) and temperature (50–55°C) .
Advantages : The acylation route yields higher purity (>95%) but requires stringent pH control. Direct sulfonation is scalable but may produce byproducts requiring ion-exchange purification .
Advanced: How can researchers optimize reaction conditions to prevent precipitation during synthesis?
Precipitation often arises from pH mismatches or rapid reagent addition. Mitigation strategies include:
- Dropwise addition : Slowly introduce sodium hydroxide to maintain pH 8.0–8.5, avoiding localized alkalinity that triggers insoluble intermediates .
- Temperature control : Maintain 50–55°C during neutralization to enhance solubility of intermediates .
- Co-solvents : Use ethanol-water mixtures (e.g., 20% v/v ethanol) to improve solubility of sulfonic intermediates .
Validate optimization via factorial designs (e.g., Central Composite Rotatable Design) to model interactions between pH, temperature, and solvent ratios .
Advanced: What analytical techniques are recommended for verifying purity and structural integrity?
- Chromatography : HPLC with UV detection (λ = 210–230 nm) to quantify residual acetic acid or sulfonic byproducts .
- Spectroscopy : Compare FT-IR spectra (e.g., S=O stretching at 1040 cm⁻¹) against NIST reference data .
- Titrimetry : Use EDTA disodium salt (Titriplex® III) for complexometric titration of sodium content .
- pH metric analysis : Confirm buffering capacity in aqueous solutions using calibrated pH meters .
Basic: How does pH influence the stability and reactivity of this compound in aqueous systems?
- Stability : The disodium salt remains stable at pH 8.0–10.0 but hydrolyzes in strongly acidic conditions (pH < 3.0) to release hydroxysulfo-acetic acid .
- Reactivity : At alkaline pH, the sulfonate group enhances nucleophilic activity, making it effective in surfactant applications. In acidic media, protonation reduces solubility and reactivity .
Methodological note : Pre-equilibrate solutions to target pH using phosphate or borate buffers to avoid unintended hydrolysis .
Advanced: What strategies resolve discrepancies in reported solubility data across studies?
Discrepancies often stem from:
- Ionic strength variations : High NaCl concentrations can reduce solubility via the common-ion effect.
- Temperature inconsistencies : Solubility increases by ~15% per 10°C rise (20–50°C range) .
Resolution :
Cross-reference solubility data with NIST or peer-reviewed databases .
Replicate experiments using standardized buffers (e.g., 0.1 M phosphate, pH 8.0) and report ionic strength .
Use Design of Experiments (DoE) to statistically isolate factors affecting solubility .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- PPE : Nitrile gloves and goggles to prevent skin/eye contact (pH 8.0–10.0 solutions are mildly corrosive) .
- Waste disposal : Neutralize acidic byproducts before disposal per local regulations .
Advanced: How can researchers validate the surfactant efficacy of this compound in experimental models?
- Critical micelle concentration (CMC) : Determine via conductivity or surface tension measurements across pH 7.0–10.0 .
- Emulsification assays : Test oil-water emulsification efficiency using paraffin or silicone oils under controlled shear rates.
- Stability tests : Monitor emulsion phase separation over 24–72 hours to assess long-term efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
